Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo-
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Overview
Description
Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- is an organic compound with the molecular formula C15H20O5 and a molecular weight of 280.32 g/mol It is characterized by the presence of a benzenebutanoic acid backbone with diethoxy and methyl substituents, as well as a gamma-oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- typically involves multi-step organic reactions. One common method includes the alkylation of a benzenebutanoic acid derivative with diethoxy and methyl groups under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the gamma-oxo group to a hydroxyl group.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo-, such as carboxylic acids, alcohols, and substituted benzenebutanoic acids.
Scientific Research Applications
Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- involves its interaction with specific molecular targets and pathways. The gamma-oxo group may play a crucial role in its reactivity and binding affinity to target molecules. The compound’s effects are mediated through various biochemical pathways, depending on its application.
Comparison with Similar Compounds
Similar Compounds
Benzenebutanoic acid, 2,5-dimethyl-gamma-oxo-: Similar structure but lacks the diethoxy groups.
Benzenebutanoic acid, 4,5-dimethoxy-2-methyl-gamma-oxo-: Similar structure with methoxy groups instead of diethoxy groups.
Uniqueness
Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- is unique due to the presence of both diethoxy and gamma-oxo functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
41826-96-4 |
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Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20O5/c1-4-19-13-8-10(3)11(9-14(13)20-5-2)12(16)6-7-15(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
OFSDKUPQDFJPPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(=O)CCC(=O)O)OCC |
Origin of Product |
United States |
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